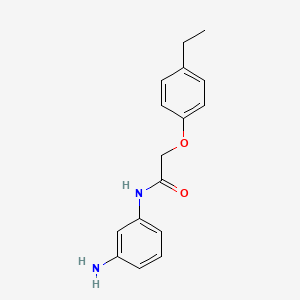

N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide” is a chemical compound with the molecular formula C17H20N2O2 . Its molecular weight is 284.3529 .

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis

Specific information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found .Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

Research on acetaminophen degradation by advanced oxidation processes (AOPs) highlights the interest in the environmental fate of acetamide derivatives. AOPs are used to treat aqueous media containing acetaminophen, leading to various by-products and insights into the compound's degradation pathways and biotoxicity. This area of study emphasizes the importance of understanding the environmental impact and degradation mechanisms of similar compounds (Qutob et al., 2022).

Hepatotoxicity and Pharmacological Effects

Investigations into acetaminophen-induced liver injury provide a pharmacological perspective on acetamide derivatives, focusing on the pathological mechanisms underlying liver injury and potential therapeutic interventions. This research avenue is crucial for compounds with potential hepatotoxic effects or therapeutic applications in managing liver conditions (Cai et al., 2022).

Analgesic Mechanisms

Studies on the analgesic effects of acetaminophen and its mechanisms of action offer insights into how acetamide derivatives interact with biological systems to induce analgesia. This research is relevant for developing new analgesic agents with improved efficacy and safety profiles (Ohashi & Kohno, 2020).

Environmental Protection and Adsorption Techniques

Research on the adsorptive elimination of acetaminophen from water underscores the environmental protection aspect of dealing with acetamide derivatives. This research focuses on the efficiency of various adsorbents in removing these compounds from water, highlighting the importance of mitigating environmental pollution (Igwegbe et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3-aminophenyl)-2-(4-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-12-6-8-15(9-7-12)20-11-16(19)18-14-5-3-4-13(17)10-14/h3-10H,2,11,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOFQPKGZQQYNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B1317729.png)

![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide](/img/structure/B1317750.png)

![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)